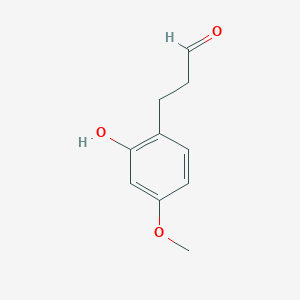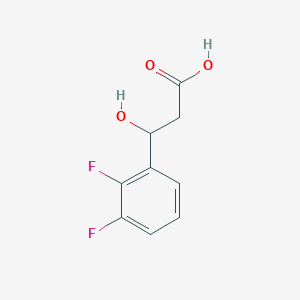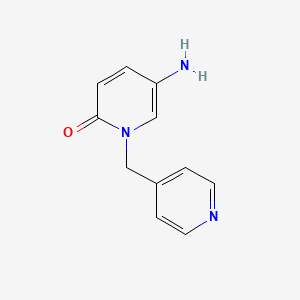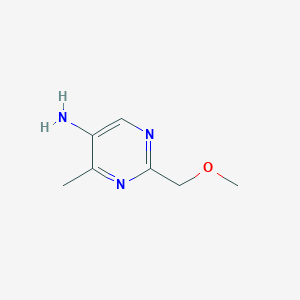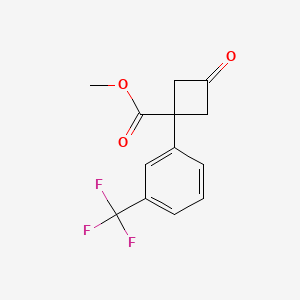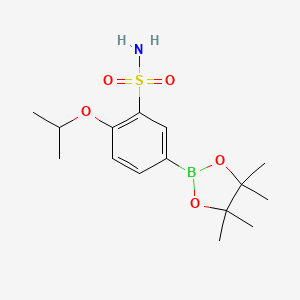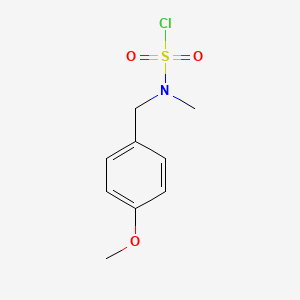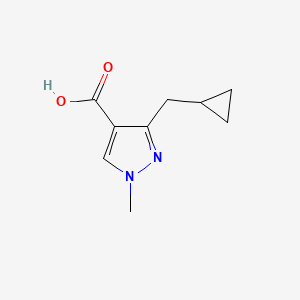
2-methoxy-6-methyl-4-(3-piperidinyloxy)Pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine is an organic compound with the molecular formula C12H18N2O2 It is a derivative of pyridine, featuring a methoxy group at the 2-position, a methyl group at the 6-position, and a piperidin-3-yloxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base. The methyl group can be introduced through alkylation reactions.
Attachment of the Piperidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with piperidin-3-ol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the piperidin-3-yloxy group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield partially or fully reduced derivatives.
Applications De Recherche Scientifique
2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidin-3-yloxy group can enhance binding affinity and specificity, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: Lacks the piperidin-3-yloxy and methyl groups, resulting in different chemical and biological properties.
3-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 3-position.
4-Methoxypyridine: Similar to 2-methoxypyridine but with the methoxy group at the 4-position.
Uniqueness
2-Methoxy-6-methyl-4-(piperidin-3-yloxy)pyridine is unique due to the presence of the piperidin-3-yloxy group, which can significantly alter its chemical reactivity and biological activity compared to other methoxypyridine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-methoxy-6-methyl-4-piperidin-3-yloxypyridine |
InChI |
InChI=1S/C12H18N2O2/c1-9-6-11(7-12(14-9)15-2)16-10-4-3-5-13-8-10/h6-7,10,13H,3-5,8H2,1-2H3 |
Clé InChI |
JBYLEWXKQVBIDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)OC)OC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



